Chemical Properties of 1-Heptyl-1H-pyrazol-3-amine: A Technical Guide
Chemical Properties of 1-Heptyl-1H-pyrazol-3-amine: A Technical Guide
Part 1: Executive Summary
1-Heptyl-1H-pyrazol-3-amine (also known as 3-amino-1-heptylpyrazole) is a specialized heterocyclic building block characterized by a distinct amphiphilic profile.[1][2][3][4][5][6] Unlike its short-chain analogs (e.g., 1-methyl or 1-ethyl), the inclusion of a seven-carbon (heptyl) aliphatic tail confers significant lipophilicity (cLogP ~2.5–3.0), enabling this scaffold to penetrate hydrophobic pockets in protein targets such as kinases and GPCRs.[1][5][6]
This guide details the physicochemical properties, regioselective synthesis, and reactivity profile of 1-heptyl-1H-pyrazol-3-amine.[1][2][3][4][5][6] It serves as a critical reference for researchers utilizing this moiety to modulate the pharmacokinetic (PK) properties of drug candidates or to construct fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[5][6]
Part 2: Chemical Identity & Physicochemical Profile[2][3][4]
The introduction of the heptyl chain dramatically alters the solubility and partition coefficient compared to the parent 3-aminopyrazole.[5][6]
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | 1-Heptyl-1H-pyrazol-3-amine | |
| Molecular Formula | C₁₀H₁₉N₃ | |
| Molecular Weight | 181.28 g/mol | |
| CAS Number | Not widely listed | Refer to analogs: 4-bromo (1292939-24-2) [1] |
| Physical State | Viscous Oil or Low-Melting Solid | Tendency to crystallize is low due to alkyl chain flexibility |
| Calculated LogP (cLogP) | ~2.8 | Highly lipophilic compared to 1-methyl analog (cLogP ~ -0.[1][2][3][4][5][6]1) |
| pKa (Conjugate Acid) | ~3.5 – 4.0 (estimated) | N2 nitrogen is the site of protonation |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH | Poorly soluble in water (< 1 mg/mL) |
| H-Bond Donors/Acceptors | 2 / 2 | Primary amine (NH₂) acts as donor |
Part 3: Synthetic Pathways & Manufacturing[1][4][5]
Synthesizing 1-substituted-3-aminopyrazoles presents a classic regioselectivity challenge. Direct alkylation of 3-aminopyrazole often yields a mixture of N1- and N2-alkylated isomers, which are difficult to separate.[1][2][3][4][5][6]
Strategy A: Regioselective Cyclization (Recommended)
The most robust method involves the de novo construction of the pyrazole ring using heptylhydrazine.[5][6] This ensures the heptyl group is fixed at the N1 position before the ring closes.
Reaction: Heptylhydrazine + 3-Ethoxyacrylonitrile → 1-Heptyl-1H-pyrazol-3-amine[1][2][3][4][5][6]
Figure 1: Regioselective synthesis via hydrazine condensation.[1][2][3][4][5] This route minimizes the formation of the 5-amino isomer.[1][2][3][4][5]
Protocol 1: Cyclization Procedure
-
Reagents: Dissolve heptylhydrazine hydrochloride (1.0 equiv) and triethylamine (1.1 equiv) in ethanol.
-
Addition: Add 3-ethoxyacrylonitrile (1.0 equiv) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (5% MeOH in DCM).[5][6]
-
Workup: Concentrate in vacuo. Redissolve in Ethyl Acetate and wash with water to remove salts.[5][6]
-
Purification: The crude oil is often pure enough (>90%).[5][6] If necessary, purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).
Strategy B: Direct Alkylation (Alternative)
Useful if heptylhydrazine is unavailable.[5][6] Requires careful chromatographic separation.[5][6]
Protocol 2: Alkylation Procedure
-
Deprotonation: Treat 3-aminopyrazole (1.0 equiv) with NaH (1.1 equiv) in dry DMF at 0°C.
-
Alkylation: Add 1-bromoheptane (1.0 equiv) slowly.
-
Result: A mixture of 1-heptyl-3-amine (Major) and 1-heptyl-5-amine (Minor).[1][2][3][4][5][6]
-
Separation: The 1-heptyl-3-amine is typically less polar than the 5-amino isomer on silica gel due to the unobstructed primary amine interacting less with the stationary phase when the N1-position is substituted.[2][3][4][5][6]
Part 4: Reactivity & Functionalization Profile[1][4]
The 1-heptyl-1H-pyrazol-3-amine scaffold possesses three distinct reactive vectors: the exocyclic amine, the C4-carbon, and the pyrazole N2 nitrogen.[1][2][3][4][5][6]
Figure 2: Primary reactivity vectors.[1][2][3][4][5][6] The C4 position is highly nucleophilic, allowing for easy functionalization.
C4-Halogenation (Electrophilic Substitution)
The C4 position is electron-rich.[1][2][5][6] Reaction with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in acetonitrile yields the 4-halo derivative rapidly.[1][2][3][4][5][6]
-
Significance: The 4-bromo-1-heptyl derivative (CAS 1292939-24-2) is a valuable intermediate for Suzuki-Miyaura couplings to install aryl groups at the 4-position [2].[1][2][3][4][5][6]
Pyrazolo[1,5-a]pyrimidine Formation
Condensation of 1-heptyl-1H-pyrazol-3-amine with 1,3-diketones (e.g., acetylacetone) or
-
Mechanism: The exocyclic amine attacks one carbonyl, followed by the ring nitrogen (N2) attacking the second carbonyl, closing the fused ring.
-
Application: This bicyclic core is bioisosteric with the purine ring system and is widely used in ATP-competitive kinase inhibitors [3].[4][5][6]
Part 5: Handling, Stability & Safety
While specific toxicological data for the heptyl derivative is limited, data from the 4-bromo and 4-chloro analogs (CAS 1292939-24-2, 1477807-49-0) suggests the following safety profile [4]:
-
Hazard Classification:
-
Storage: Store in a cool, dry place (2–8°C recommended). The compound is stable to air but should be protected from light to prevent slow oxidation of the amine.[6]
-
Handling: Use standard PPE (gloves, goggles). Avoid inhalation of mists if the compound is an oil.[6]
References
-
BLD Pharmatech. Safety Data Sheet: 4-Bromo-1-heptyl-1H-pyrazol-3-amine (CAS 1292939-24-2).[1][2][3][4][5][6] Accessed October 2023.[5][6]
-
Fichez, J., et al. "Recent advances in aminopyrazoles synthesis and functionalization." Arkivoc, 2009(i), 198-250.[5][9]
-
Lovering, F., et al. "Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors." Journal of Medicinal Chemistry, 2009.[10] (General reference for scaffold application).
-
PubChem. Compound Summary: 1-Methyl-1H-pyrazol-3-amine (Analog Safety Data).[1][2][3][4][5][6]
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- 3. 1249352-90-6|4-Bromo-1-(oxolan-2-ylmethyl)-1h-pyrazol-3-amine|BLD Pharm [bldpharm.com]
- 4. 1704165-43-4|4-Chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]
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